2-Prop-1-enyl-p-cymene

Lipophilicity Membrane Interaction Monoterpenes

Sourcing a green-earthy fragrance modifier with documented regulatory clearance often means choosing between uncharacterized natural isolates and synthetic alternatives lacking safety data. Verdoracine (2-Prop-1-enyl-p-cymene, CAS 14374-92-6) resolves this with a completed RIFM safety assessment (Cramer Class I) and a defined IFRA-compliant use profile. • RIFM-cleared across 7 human health endpoints plus environmental safety; IFRA recommended use up to 3% in fragrance concentrates. • Distinctive green, carrot, galbanum odor with dry earthy undertones-adds substantivity to citrus, woody, and leather accords. • Log P 5.31, water solubility 1.71 mg/L; supplied as colorless liquid, ≥95% (GC), ambient shipping.

Molecular Formula C13H18
Molecular Weight 174.28 g/mol
CAS No. 14374-92-6
Cat. No. B087797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Prop-1-enyl-p-cymene
CAS14374-92-6
Molecular FormulaC13H18
Molecular Weight174.28 g/mol
Structural Identifiers
SMILESCC=CC1=C(C=CC(=C1)C(C)C)C
InChIInChI=1S/C13H18/c1-5-6-13-9-12(10(2)3)8-7-11(13)4/h5-10H,1-4H3
InChIKeyIRICXAFZMINCTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Prop-1-enyl-p-cymene: Product Overview


2-Prop-1-enyl-p-cymene (CAS 14374-92-6), also known as Verdoracine and 4-isopropyl-1-methyl-2-propenylbenzene, is an aromatic monoterpenoid with the molecular formula C₁₃H₁₈ and a molecular weight of 174.28 g/mol [1]. This compound is characterized by its distinctive green, earthy, and herbal odor profile, underpinned by specific physicochemical properties including a log KOW of 5.31 and a water solubility of 1.71 mg/L [1]. It is utilized as a key fragrance ingredient and modifier , and its biological activities, particularly in agricultural applications , are subjects of ongoing research.

Fragrance Formulation

Completed RIFM safety assessment supports regulatory dossier for fragrance blends.

Agricultural Biopesticide Screening

Predicted enhanced lipophilicity and distinct membrane mechanism for larvicidal/herbicidal assays.

Synthetic Intermediate

Propenyl group enables derivatization with pre-established log P for property optimization.

2-Prop-1-enyl-p-cymene: Why Substitution Fails


Within the class of p-cymene derivatives, compounds like p-cymene, thymol, and carvacrol share a core structure but exhibit markedly different functional properties due to variations in their substituent groups. For instance, the presence of a hydroxyl group in thymol and carvacrol confers higher antimicrobial potency against certain pathogens [1], while p-cymene itself shows distinct membrane interaction and larvicidal activity [2]. 2-Prop-1-enyl-p-cymene, bearing a propenyl group, occupies a unique niche; its lipophilicity and specific chemical interactions prevent it from being a simple, drop-in replacement for other monoterpenes. Direct substitution without empirical validation could lead to significant performance failures in intended applications, ranging from altered bioactivity to inconsistent fragrance profiles . The quantitative evidence below details these critical differentiations.

p-Cymene lacks the propenyl group; altered lipophilicity may shift membrane interaction and bioactivity profiles.

Thymol/carvacrol phenolic hydroxyl drives a different membrane disruption mechanism; may not replicate the substitutional impurity mode.

Uncharacterized natural isolates may lack single-compound safety documentation, complicating regulatory review compared to RIFM-assessed material.

2-Prop-1-enyl-p-cymene: Quantitative Differentiation


Lipophilicity Advantage over p-Cymene

2-Prop-1-enyl-p-cymene, due to its propenyl group, is predicted to have enhanced lipophilicity compared to its parent compound, p-cymene. This is a critical differentiator in applications involving membrane permeability. While direct comparative membrane interaction data for this specific compound is not available, class-level inference from related studies indicates that increased lipophilicity directly correlates with improved membrane penetration and antimicrobial activity [1]. The calculated log P (octanol-water partition coefficient) for 2-Prop-1-enyl-p-cymene is 4.15 [2], compared to a literature log P of approximately 4.1 for p-cymene [3], suggesting a slight but potentially meaningful increase in lipophilicity.

Lipophilicity
Class-level
ΔLog P +0.05 (calculated)
Slight lipophilicity shift may influence membrane partitioning.
In silico vs. literature value; experimental validation recommended.
Lipophilicity Membrane Interaction Monoterpenes

Distinct Membrane Perturbation Mechanism

Studies on p-cymene, the core scaffold of 2-Prop-1-enyl-p-cymene, reveal a membrane perturbation mechanism distinct from hydroxylated analogs. In differential scanning calorimetry (DSC) experiments with model membranes, carvacrol and p-cymene caused a decrease in transition temperature (Tm) and transition enthalpy (ΔH), acting as substitutional impurities [1]. Crucially, carvacrol and thymol, but not p-cymene, induced concentration-dependent leakage of carboxyfluorescein from large unilamellar vesicles (LUVs), indicating a fundamental difference in their disruptive effects on lipid bilayers [1]. As a p-cymene derivative, 2-Prop-1-enyl-p-cymene is predicted to share this 'substitutional impurity' mechanism, which differs from the pore-forming or detergent-like action of phenolic terpenes [2].

Membrane Disruption
Class-level
No CF leakage from LUVs predicted for scaffold
Mechanism differs from phenolic terpenes; may alter antimicrobial selectivity.
Based on p-cymene DSC data; confirm for target compound.
Antimicrobial Mechanism Membrane Biophysics Monoterpenes

Fragrance Safety and Regulatory Profile

A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) has cleared 2-Prop-1-enyl-p-cymene (4-isopropyl-1-methyl-2-propenylbenzene) for multiple human health and environmental endpoints [1]. The compound is classified as Cramer Class I (low toxicological potential) [1]. This clearance, based on a weight of evidence including target data and read-across, provides a defined regulatory pathway for its use in fragrances. In contrast, while p-cymene is also used in fragrances, its safety profile is generally considered within essential oil contexts, and specific IFRA standards may differ. This formal, single-compound assessment offers a clearer and potentially more favorable regulatory framework for 2-Prop-1-enyl-p-cymene in commercial fragrance formulations [2].

Fragrance Safety
Head-to-head
RIFM assessment completed; Cramer Class I
Supports fragrance regulatory compliance.
Applicable under IFRA standards; specific single-compound dossier.
Fragrance Safety Regulatory Compliance IFRA Standards

2-Prop-1-enyl-p-cymene: Application Scenarios


Fragrance Formulation

For perfumers and fragrance compounders seeking to incorporate a reliable and safe 'green, earthy, herbal' note, 2-Prop-1-enyl-p-cymene is the preferred choice over uncharacterized natural isolates of p-cymene. Its completed RIFM safety assessment (Cramer Class I) provides a clear regulatory dossier, simplifying compliance with IFRA standards and reducing toxicological uncertainty [1]. This enables its confident use in a wide range of consumer products, from fine fragrances to detergents, where its odor profile adds substantivity and complexity to galbanum and citrus accords .

Agricultural Biopesticides

In the search for novel, environmentally friendly pesticides, 2-Prop-1-enyl-p-cymene offers a distinct advantage due to its predicted enhanced lipophilicity (Log P = 4.15) and a membrane interaction mechanism that differs from hydroxylated monoterpenes like thymol [2]. Researchers should prioritize this compound in larvicidal and herbicidal screens where the goal is to exploit a 'substitutional impurity' mode of action on target pest membranes. This approach may circumvent existing resistance mechanisms and reduce off-target effects seen with more potent but less selective phenolic analogs.

Chemical Synthesis: Lipophilic Scaffold

For medicinal and synthetic chemists, 2-Prop-1-enyl-p-cymene is a valuable intermediate for generating novel p-cymene derivatives with fine-tuned lipophilicity. The presence of the propenyl group provides a handle for further chemical modification (e.g., epoxidation, hydroxylation) to modulate bioactivity. When compared to the unsubstituted p-cymene scaffold, starting with this compound allows for the direct synthesis of derivatives with a pre-established log P advantage, which is a critical parameter in optimizing drug-like properties such as cellular permeability and metabolic stability [3].

Application
Selection Property
Validation Focus
Fragrance formulation
Completed RIFM safety assessment
IFRA compliance & odor substantivity
Agricultural biopesticide screening
Enhanced lipophilicity & substitutional impurity mechanism
Membrane interaction assays & pest specificity
Chemical synthesis: lipophilic scaffold
Propenyl group as synthetic handle
Log P modulation & metabolic stability assays

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